molecular formula C40H120O20Si20 B12656908 Cycloeicosasiloxane, tetracontamethyl- CAS No. 150026-98-5

Cycloeicosasiloxane, tetracontamethyl-

Cat. No.: B12656908
CAS No.: 150026-98-5
M. Wt: 1483.1 g/mol
InChI Key: GNPUIRGLEUCTBE-UHFFFAOYSA-N
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Description

Cycloeicosasiloxane, tetracontamethyl- is a large cyclic siloxane compound with the molecular formula C₄₀H₁₂₀O₂₀Si₂₀ and a molecular weight of 1483.0788 g/mol . This compound is part of the siloxane family, which is known for its unique properties such as flexibility, thermal stability, and hydrophobicity. These properties make siloxanes valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cycloeicosasiloxane, tetracontamethyl- can be synthesized through the hydrolysis and condensation of dichlorosilanes. The process involves the following steps:

    Hydrolysis: Dichlorosilanes are hydrolyzed to form silanols.

    Condensation: The silanols undergo condensation reactions to form cyclic siloxanes, including cycloeicosasiloxane, tetracontamethyl-.

The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the hydrolysis and condensation processes .

Industrial Production Methods

In industrial settings, the production of cycloeicosasiloxane, tetracontamethyl- involves large-scale hydrolysis and condensation reactions. The process is optimized to ensure high yields and purity of the final product. The use of continuous reactors and advanced separation techniques helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

Cycloeicosasiloxane, tetracontamethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into lower oxidation state siloxanes.

    Substitution: Substitution reactions involve the replacement of one or more methyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Various organometallic reagents and catalysts facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include silanols, substituted siloxanes, and other siloxane derivatives .

Scientific Research Applications

Cycloeicosasiloxane, tetracontamethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cycloeicosasiloxane, tetracontamethyl- involves its interaction with various molecular targets and pathways. The compound’s siloxane backbone provides flexibility and stability, allowing it to interact with different biological and chemical systems. Its hydrophobic nature enables it to form protective barriers and enhance the stability of formulations .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentasiloxane, decamethyl-
  • Cyclohexasiloxane, dodecamethyl-
  • Cycloheptasiloxane, tetradecamethyl-

Uniqueness

Cycloeicosasiloxane, tetracontamethyl- stands out due to its larger ring size and higher molecular weight compared to other cyclic siloxanes. This gives it unique properties such as enhanced thermal stability and flexibility, making it suitable for specialized applications .

Properties

CAS No.

150026-98-5

Molecular Formula

C40H120O20Si20

Molecular Weight

1483.1 g/mol

IUPAC Name

2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16,18,18,20,20,22,22,24,24,26,26,28,28,30,30,32,32,34,34,36,36,38,38,40,40-tetracontamethyl-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39-icosaoxa-2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32,34,36,38,40-icosasilacyclotetracontane

InChI

InChI=1S/C40H120O20Si20/c1-61(2)41-62(3,4)43-64(7,8)45-66(11,12)47-68(15,16)49-70(19,20)51-72(23,24)53-74(27,28)55-76(31,32)57-78(35,36)59-80(39,40)60-79(37,38)58-77(33,34)56-75(29,30)54-73(25,26)52-71(21,22)50-69(17,18)48-67(13,14)46-65(9,10)44-63(5,6)42-61/h1-40H3

InChI Key

GNPUIRGLEUCTBE-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C

Origin of Product

United States

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